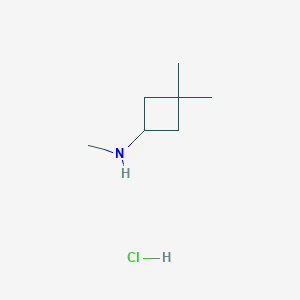

N,3,3-trimethylcyclobutan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,3,3-trimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN It is a derivative of cyclobutane, featuring a trimethyl substitution at the 3-position and an amine group at the 1-position, forming a hydrochloride salt

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-trimethylcyclobutan-1-amine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutan-1-amine with a cyclizing agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The reaction mixture is then purified through techniques such as distillation or crystallization to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N,3,3-trimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso compounds or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of N,3,3-trimethylcyclobutan-1-amine hydrochloride is in organic synthesis. The compound serves as a versatile building block for the synthesis of various organic molecules. Its unique structure allows for regioselective and stereoselective reactions, which are crucial in the development of complex organic compounds.

Case Study: Synthesis of Cyclobutane Derivatives

Research has demonstrated that cyclobutane derivatives can be synthesized using this compound as a precursor. The compound can undergo nucleophilic substitution reactions, leading to the formation of various functionalized cyclobutane derivatives. These derivatives have been utilized in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

This compound has shown potential in pharmaceutical applications due to its biological activity. Its derivatives may act as intermediates in the synthesis of drugs targeting various therapeutic areas.

Example: Antidepressant Development

In studies focused on developing new antidepressants, compounds derived from this compound have been investigated for their ability to modulate neurotransmitter systems. The unique cyclobutane structure may enhance binding affinity and selectivity for specific receptors involved in mood regulation .

Material Science

The compound's properties also make it suitable for applications in material science. This compound can be employed as a curing agent or hardener in polymer chemistry.

Example: Epoxy Resins

In the formulation of epoxy resins, the inclusion of this compound has been shown to improve thermal stability and mechanical properties. This application is particularly relevant in industries requiring durable materials such as automotive and aerospace engineering .

Analytical Chemistry

This compound is also utilized in analytical chemistry as a reagent for detecting specific compounds. Its ability to form stable complexes with certain analytes makes it valuable for chromatographic techniques.

Example: Gas Chromatography

In gas chromatography applications, this compound can be used to derivatize amines or carboxylic acids to enhance their volatility and detectability during analysis .

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Building block for cyclobutane derivatives | Enables regioselective and stereoselective reactions |

| Pharmaceuticals | Potential antidepressant intermediates | Investigated for neurotransmitter modulation |

| Material Science | Curing agent in epoxy resins | Improves thermal stability and mechanical properties |

| Analytical Chemistry | Reagent for gas chromatography | Enhances detection capabilities |

Mécanisme D'action

The mechanism of action of N,3,3-trimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclobutanamine: A simpler analog without the trimethyl substitution.

N-methylcyclobutanamine: A derivative with a single methyl group on the nitrogen atom.

3,3-dimethylcyclobutanamine: A compound with two methyl groups at the 3-position.

Uniqueness

N,3,3-trimethylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Activité Biologique

N,3,3-trimethylcyclobutan-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C_8H_17N·HCl

- CAS Number : 1795496-81-9

- Molecular Weight : 163.69 g/mol

- Physical Form : Powder

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound may exhibit effects similar to other amines by influencing neurotransmitter systems or modulating enzyme activities.

Interaction with Receptors

Research indicates that compounds with similar structures often interact with the following receptors:

- Muscarinic Acetylcholine Receptors (mAChRs) : These receptors are critical in mediating various physiological responses. Activation can lead to enhanced cell proliferation and resistance to apoptosis in cancer cells .

- Serotonin Receptors : Compounds structurally akin to N,3,3-trimethylcyclobutan-1-amine have been shown to affect serotonin pathways, potentially influencing mood and anxiety disorders.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance:

- Cell Line Studies : The National Cancer Institute's screening program has revealed moderate anticancer activity against various cancer cell lines, including leukemia and non-small cell lung cancer .

| Cell Line Type | IC50 (µM) | Activity Level |

|---|---|---|

| Leukemia | 10 | Moderate |

| Non-Small Cell Lung Cancer | 15 | Moderate |

| Renal Cancer | 12 | Moderate |

Study 1: Anticancer Efficacy

In a recent study involving a series of piperidine derivatives, one compound demonstrated superior cytotoxicity compared to standard treatments like bleomycin. This study utilized the "escape from flatland" approach to enhance binding interactions with protein targets in cancer cells .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar amine compounds. These studies suggested potential applications in treating neurodegenerative diseases by inhibiting cholinesterase and reducing amyloid beta aggregation .

Propriétés

IUPAC Name |

N,3,3-trimethylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2)4-6(5-7)8-3;/h6,8H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZTWUBJBPKEPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)NC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.